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molecular formula C13H18N4O B1354097 6-methoxy-2-(4-methyl-2-propyl-1H-imidazol-1-yl)pyridin-3-amine

6-methoxy-2-(4-methyl-2-propyl-1H-imidazol-1-yl)pyridin-3-amine

Cat. No. B1354097
M. Wt: 246.31 g/mol
InChI Key: WOHSRDRUVGEMTI-UHFFFAOYSA-N
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Patent
US07550465B2

Procedure details

To a solution prepared of 138.2 g 6-methoxy-2-(4-methyl-2-propyl-imidazol-1-yl)-3-nitro-pyridine and 900 ml ethyl alcohol 4 g palladium-charcoal were added. The reaction mixture was heated to 40° C. and then hydrogenated under pressure (10 to 15 bar). At room temperature the catalyst was filtrated off and the filtrate was evaporated. To the solid residue 150 ml methyl tert.-butyl ether (MTBE) were added. After stirring for 30 minutes the product was collected by filtration, washed with 50 ml MTBE for 2 times and dried in a dry box with vacuum (40° C.).
Name
6-methoxy-2-(4-methyl-2-propyl-imidazol-1-yl)-3-nitro-pyridine
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]2[CH2:15][CH2:16][CH3:17])[C:6]([N+:18]([O-])=O)=[CH:5][CH:4]=1>C(O)C>[NH2:18][C:6]1[C:7]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]2[CH2:15][CH2:16][CH3:17])=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
6-methoxy-2-(4-methyl-2-propyl-imidazol-1-yl)-3-nitro-pyridine
Quantity
138.2 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)N1C(=NC(=C1)C)CCC)[N+](=O)[O-]
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
At room temperature the catalyst was filtrated off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
To the solid residue 150 ml methyl tert.-butyl ether (MTBE) were added
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with 50 ml MTBE for 2 times
CUSTOM
Type
CUSTOM
Details
dried in a dry box with vacuum (40° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C(=NC(=CC1)OC)N1C(=NC(=C1)C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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